![molecular formula C18H19NO3 B267641 N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)
N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'AMPP' and is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and proteins. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, AMPP has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its unique properties. This compound has a high affinity for certain enzymes and proteins, making it a useful tool in the study of protein-ligand interactions. However, one of the limitations of using this compound is its relatively high cost and low availability.
Zukünftige Richtungen
There are various future directions for the use of N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide in scientific research. One potential direction is the study of its potential use in the treatment of Alzheimer's disease. Additionally, AMPP could be used as a tool in the study of various enzymes and proteins, including those involved in cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a unique chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 2-(allyloxy)aniline with 4-methoxybenzoyl chloride in the presence of triethylamine. This reaction results in the formation of the desired compound with a yield of around 80%. The purity of the compound can be improved by recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively used in scientific research for various applications. This compound is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of various organic compounds. Additionally, AMPP has been used as a probe in the study of protein-ligand interactions.
Eigenschaften
Molekularformel |
C18H19NO3 |
---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,19,20) |
InChI-Schlüssel |
LIDLREWQWAQTJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OCC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.